

# spectroscopic comparison of 2-amino-5-fluoropyridin-3-ol with similar compounds

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## Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

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## A Spectroscopic Comparative Analysis of Pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-amino-5-fluoropyridin-3-ol** with structurally similar compounds. While experimental data for **2-amino-5-fluoropyridin-3-ol** is not readily available in the public domain, this guide presents a comprehensive analysis of its close analogs: 2-aminopyridin-3-ol, 5-fluoro-2-aminopyridine, and 3-hydroxypyridine. The provided data, sourced from peer-reviewed literature and chemical databases, offers valuable insights into the spectroscopic characteristics of this class of compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the selected pyridine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Coupling Constants (J, Hz)
2-amino-5-fluoropyridin-3-ol	Data Not Available	Data Not Available
2-aminopyridin-3-ol	DMSO-d <sub>6</sub>	Data reported but specific shifts not retrieved.
5-fluoro-2-aminopyridine	CDCl <sub>3</sub>	8.03 (d, J = 3.0 Hz, 1H), 7.24 (m, 1H), 6.46 (dd, J = 3.3, 9.2 Hz, 1H), 3.06 (s, 6H, for N,N-dimethyl derivative)
3-hydroxypyridine	CDCl <sub>3</sub>	8.28 (s, 1H), 8.09 (d, J=4.4 Hz, 1H), 7.33 (m, 1H), 7.29 (m, 1H)
DMSO-d <sub>6</sub>		9.91 (s, 1H, OH), 8.15 (d, J=4.6 Hz, 1H), 8.36 (s, 1H), 7.32 (dd, J=8.3, 4.6 Hz, 1H), 7.26 (m, 1H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
2-amino-5-fluoropyridin-3-ol	Data Not Available	Data Not Available
2-aminopyridin-3-ol	Data Not Available	Data Not Available
5-fluoro-2-aminopyridine	CDCl <sub>3</sub>	155.2 (d, J = 249.5 Hz), 154.0, 135.4 (d, J = 25.2 Hz), 124.9 (d, J = 20.2 Hz), 115.3 (d, J = 3.8 Hz) (for N,N-dimethyl derivative)
3-hydroxypyridine	Data Not Available	Data Not Available

## Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data

Compound	Sample Prep.	Key Peak Positions (cm <sup>-1</sup> )
2-amino-5-fluoropyridin-3-ol	Data Not Available	Data Not Available
2-aminopyridin-3-ol	KBr Wafer / ATR	Data available in public databases.
5-fluoro-2-aminopyridine	Not Specified	2896, 1372, 1226 (for N,N-dimethyl derivative)
3-hydroxypyridine	KBr-Pellet / ATR	Data available in public databases.

## Mass Spectrometry

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z of Molecular Ion [M] <sup>+</sup> or [M+H] <sup>+</sup>
2-amino-5-fluoropyridin-3-ol	Data Not Available	Data Not Available
2-aminopyridin-3-ol	ESI	111.0553 [M+H] <sup>+</sup>
5-fluoro-2-aminopyridine	Not Specified	Data Not Available
3-hydroxypyridine	LC-ESI-QFT	96.04456 [M+H] <sup>+</sup> [1]

## UV-Visible Spectroscopy

Table 5: UV-Visible Spectroscopy Data

Compound	Solvent	λmax (nm)
2-amino-5-fluoropyridin-3-ol	Data Not Available	Data Not Available
2-aminopyridin-3-ol	Data Not Available	Data Not Available
5-fluoro-2-aminopyridine	Data Not Available	Data Not Available
3-hydroxypyridine	Various	Spectrum available, λmax depends on solvent.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the cited data may vary.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- $^1\text{H}$  NMR: Spectra were typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- $^{13}\text{C}$  NMR: Spectra were acquired using a proton-decoupled pulse sequence. The spectral width was typically 0-200 ppm.

### Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
  - Thin Solid Film: A small amount of the solid sample was dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution was placed on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ), and the solvent was allowed to evaporate, leaving a thin film of the compound.

- KBr Pellet: Approximately 1-2 mg of the sample was ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically scanned from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: The sample was dissolved in a suitable solvent, typically a mixture of water, acetonitrile, or methanol, to a concentration of approximately 1-10  $\mu\text{g}/\text{mL}$ . A small amount of formic acid (e.g., 0.1%) was often added to promote ionization in positive ion mode.
- Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20  $\mu\text{L}/\text{min}$ . The mass spectrometer was operated in positive ion mode, and the data was acquired over a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight of the compound.

## UV-Visible Spectroscopy

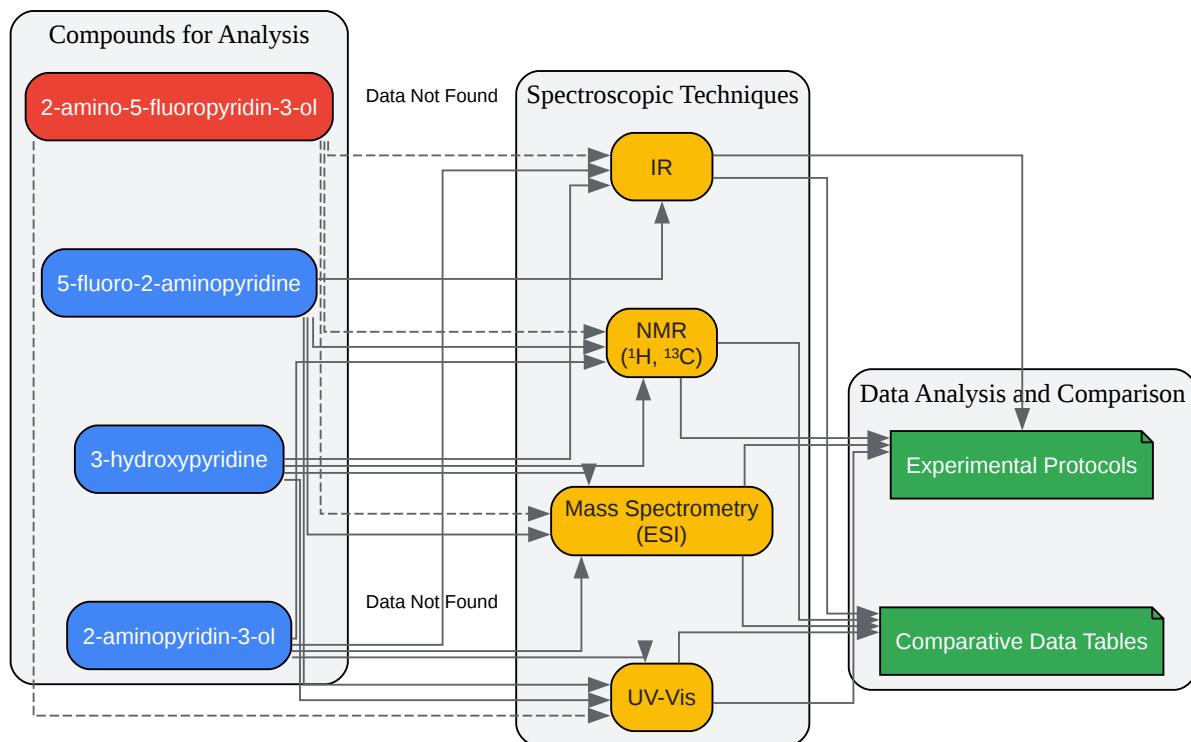
- Sample Preparation: A stock solution of the compound was prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). The stock solution was then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the spectrum.

## Visualizations

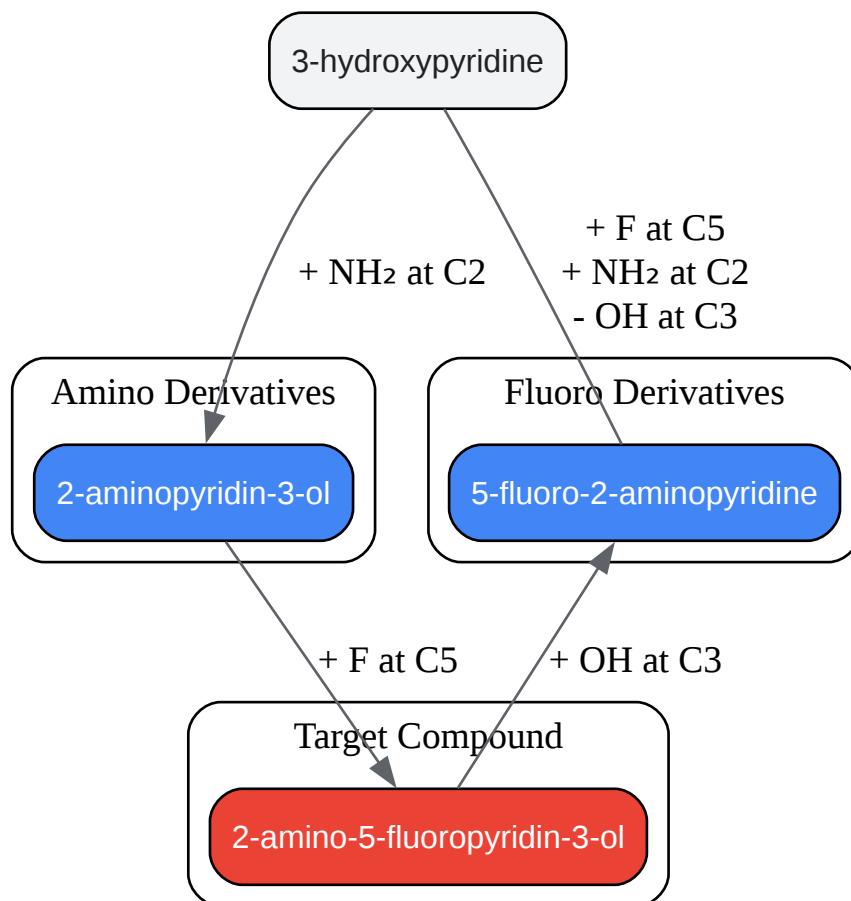
The following diagrams illustrate the logical workflow of the spectroscopic comparison and the structural relationships between the compared compounds.

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Caption: Workflow for the spectroscopic comparison of pyridin-3-ol derivatives.



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Caption: Structural relationships between the compared pyridinol compounds.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic comparison of 2-amino-5-fluoropyridin-3-ol with similar compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288704#spectroscopic-comparison-of-2-amino-5-fluoropyridin-3-ol-with-similar-compounds>

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